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Erratum and Alternative Proposal
Initial analysis of the request for a comparison guide on the in vivo efficacy of (S)-BI 665915 as

a TRPC6 inhibitor has revealed a critical discrepancy. The compound (S)-BI 665915 is a highly

potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), not a TRPC6

inhibitor.[1][2] Its mechanism of action is centered on the inhibition of leukotriene B4 (LTB4)

production.[1][2]

Therefore, a direct comparison of (S)-BI 665915 with other TRPC6 inhibitors is not scientifically

valid.

However, research indicates that Boehringer Ingelheim has developed a potent and selective

TRPC6 (Transient Receptor Potential Canonical 6) inhibitor, BI 749327, with published

preclinical in vivo data.[3][4][5] Another TRPC6 inhibitor from the same company, BI 764198, is

currently in Phase 2 clinical trials for Focal Segmental Glomerulosclerosis (FSGS).[6]

This guide will proceed with a detailed comparison of the likely intended subject, BI 749327,

and its in vivo efficacy in relevant disease models, as this aligns with the core requirements of

the original request for information on a TRPC6 inhibitor.
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This guide provides a comparative overview of the preclinical in vivo efficacy of BI 749327, a

selective antagonist of the TRPC6 ion channel. TRPC6 is implicated in the pathogenesis of

fibrotic diseases, particularly in cardiac and renal conditions.[3][4] Overactivity of TRPC6,

through enhanced expression or gain-of-function mutations, contributes to pathological

signaling that drives fibrosis and cellular dysfunction.[3][4] BI 749327 is an orally bioavailable

compound that offers a valuable tool for investigating the therapeutic potential of TRPC6

inhibition.[3][4]

Data Presentation: Efficacy in Disease Models
The in vivo efficacy of BI 749327 has been demonstrated in models of both cardiac and renal

fibrosis.

Table 1: In Vivo Efficacy of BI 749327 in a Cardiac Disease Model

Disease
Model

Species Treatment
Dosing
Regimen

Key
Efficacy
Endpoints

Results

Transverse

Aortic

Constriction

(TAC)

Mouse BI 749327
30 mg/kg,

oral, daily

- Left

Ventricular

(LV)

Fractional

Shortening-

LV End-

Diastolic

Diameter

(LVEDD)-

Cardiac

Fibrosis

(Picrosirius

Red

Staining)-

Gene

Expression

(Collagen I,

III)

- Improved LV

fractional

shortening-

Reduced

LVEDD-

Significantly

decreased

cardiac

fibrosis-

Reduced

expression of

pro-fibrotic

genes
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Table 2: In Vivo Efficacy of BI 749327 in a Renal Disease Model

Disease
Model

Species Treatment
Dosing
Regimen

Key
Efficacy
Endpoints

Results

Unilateral

Ureteral

Obstruction

(UUO)

Mouse BI 749327

10, 30, or 100

mg/kg, oral,

daily

- Renal

Fibrosis

(Sirius Red

Staining)-

Gene

Expression

(Collagen I,

Fibronectin)

- Dose-

dependent

reduction in

renal fibrosis-

Significant

decrease in

the

expression of

pro-fibrotic

genes

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings.

Transverse Aortic Constriction (TAC) Model: This surgical model is used to induce pressure

overload on the left ventricle, leading to cardiac hypertrophy and fibrosis. In the cited studies,

male C57BL/6N mice underwent TAC surgery. BI 749327 or a vehicle control was administered

orally on a daily basis, typically starting one day post-surgery and continuing for a period of 2 to

4 weeks. Cardiac function was assessed non-invasively via echocardiography to measure

parameters like fractional shortening and ventricular dimensions. At the study's conclusion,

hearts were harvested for histological analysis of fibrosis (e.g., Picrosirius red staining) and

molecular analysis of pro-fibrotic gene expression (e.g., qPCR for collagen isoforms).

Unilateral Ureteral Obstruction (UUO) Model: The UUO model is a well-established method for

inducing progressive renal interstitial fibrosis. In this procedure, one ureter of a mouse is

ligated, causing obstruction and subsequent kidney injury. BI 749327 was administered orally

at varying doses (e.g., 10, 30, 100 mg/kg) daily for the duration of the study, which is typically 7

to 14 days. Following the treatment period, the obstructed kidneys were harvested. The primary

endpoints were the extent of fibrosis, quantified by histological staining (e.g., Sirius red), and
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the expression levels of key fibrotic markers like Collagen I and Fibronectin, measured by

qPCR.
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Caption: Pathological TRPC6 signaling pathway leading to fibrosis.
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Caption: General experimental workflow for in vivo testing of BI 749327.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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